molecular formula C19H26N4O2 B3017547 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide CAS No. 1394704-37-0

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide

Cat. No.: B3017547
CAS No.: 1394704-37-0
M. Wt: 342.443
InChI Key: MQSIFOQXNYLADN-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a cyano group, and a piperidine moiety

Properties

IUPAC Name

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-9-7-19(15-20,8-10-22)21-18(24)17-14-23(11-12-25-17)13-16-5-3-2-4-6-16/h2-6,17H,7-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSIFOQXNYLADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through cyclization reactions involving diethanolamine and appropriate alkylating agents.

    Coupling Reactions: The final compound is obtained by coupling the benzyl group with the morpholine and piperidine intermediates under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

    Industrial Applications: The compound may be used in the development of new industrial processes or products, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine moieties may exhibit comparable pharmacological activities.

    Morpholine Derivatives: Compounds with morpholine rings may share similar chemical properties and reactivity.

    Cyano-Substituted Compounds: Compounds with cyano groups may have similar electronic properties and reactivity patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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